

Technical Guide: 2-(1H-pyrazol-1-yl)propanoic acid

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Compound of Interest

Compound Name: 2-(1H-pyrazol-1-yl)propanoic acid

Cat. No.: B1284928

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InChI Key: SZGVDJHDIPSUSA-UHFFFAOYSA-N

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-(1H-pyrazol-1-yl)propanoic acid**, a heterocyclic compound featuring a pyrazole moiety linked to a propanoic acid backbone. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, synthesis, and potential biological applications of this molecule and its derivatives.

Chemical and Physical Properties

2-(1H-pyrazol-1-yl)propanoic acid is a small molecule with a molecular formula of C₆H₈N₂O₂. The presence of both a carboxylic acid group and a pyrazole ring suggests its potential for diverse chemical interactions and biological activities. While extensive experimental data for this specific compound is not readily available in public databases, its structural analogues and the broader class of pyrazole-containing compounds have been widely studied.

Property	Value	Source
Molecular Formula	C6H8N2O2	-
InChIKey	SZGVDJHDIPSUSA-UHFFFAOYSA-N	[1]
CAS Number	956722-93-3	-

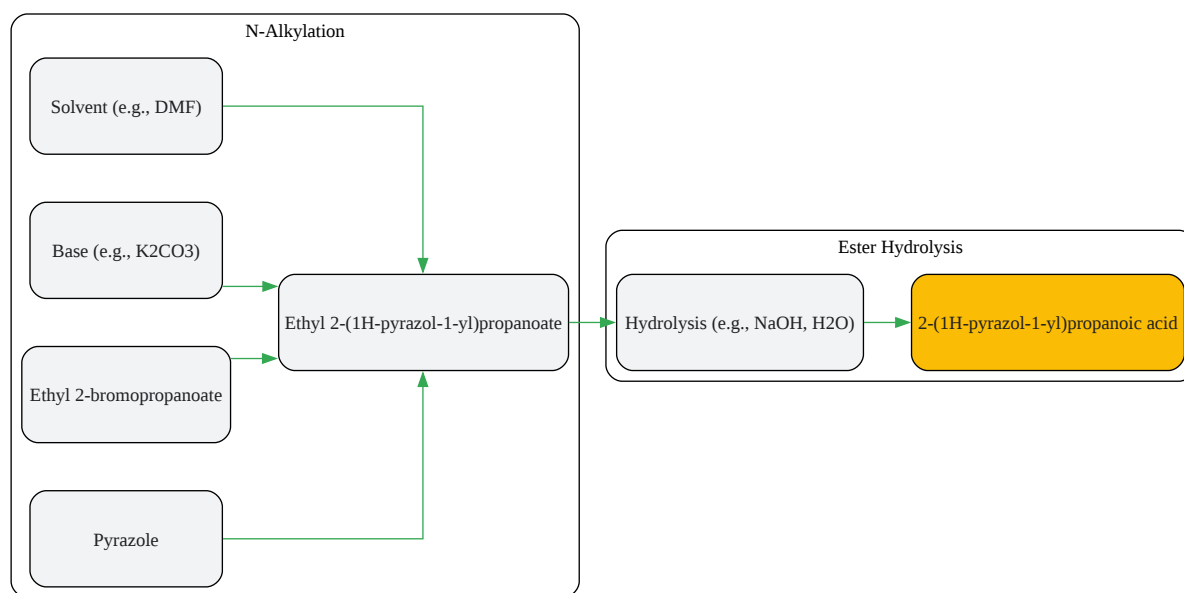
Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-(1H-pyrazol-1-yl)propanoic acid** is not extensively documented in readily accessible literature, general methods for the synthesis of N-alkylated pyrazoles and related carboxylic acids are well-established. A plausible synthetic route could involve the N-alkylation of pyrazole with an appropriate propanoate derivative.

General Synthetic Approach:

A common method for the synthesis of N-substituted pyrazoles involves the reaction of pyrazole with an alkyl halide or a similar electrophile in the presence of a base. For the synthesis of **2-(1H-pyrazol-1-yl)propanoic acid**, a potential starting material would be a 2-halopropanoic acid ester.

Illustrative Experimental Workflow:



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Caption: A potential two-step synthetic workflow for **2-(1H-pyrazol-1-yl)propanoic acid**.

Detailed Hypothetical Protocol:

- **N-Alkylation:** To a solution of pyrazole (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), a base like potassium carbonate (K₂CO₃, 1.5 eq) is added. The mixture is stirred at room temperature for a short period to facilitate the deprotonation of the pyrazole. Subsequently, ethyl 2-bromopropanoate (1.1 eq) is added dropwise to the reaction mixture. The reaction is then heated to a moderate temperature (e.g., 60-80 °C) and

monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ethyl 2-(1H-pyrazol-1-yl)propanoate.

- **Ester Hydrolysis:** The crude ester from the previous step is dissolved in a mixture of an alcohol (e.g., ethanol) and water. An aqueous solution of a strong base, such as sodium hydroxide (NaOH, 2.0 eq), is added, and the mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the ester. The reaction progress is monitored by TLC. Once the hydrolysis is complete, the reaction mixture is cooled, and the alcohol is removed under reduced pressure. The remaining aqueous solution is acidified with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried to afford **2-(1H-pyrazol-1-yl)propanoic acid**. Further purification can be achieved by recrystallization from an appropriate solvent system.

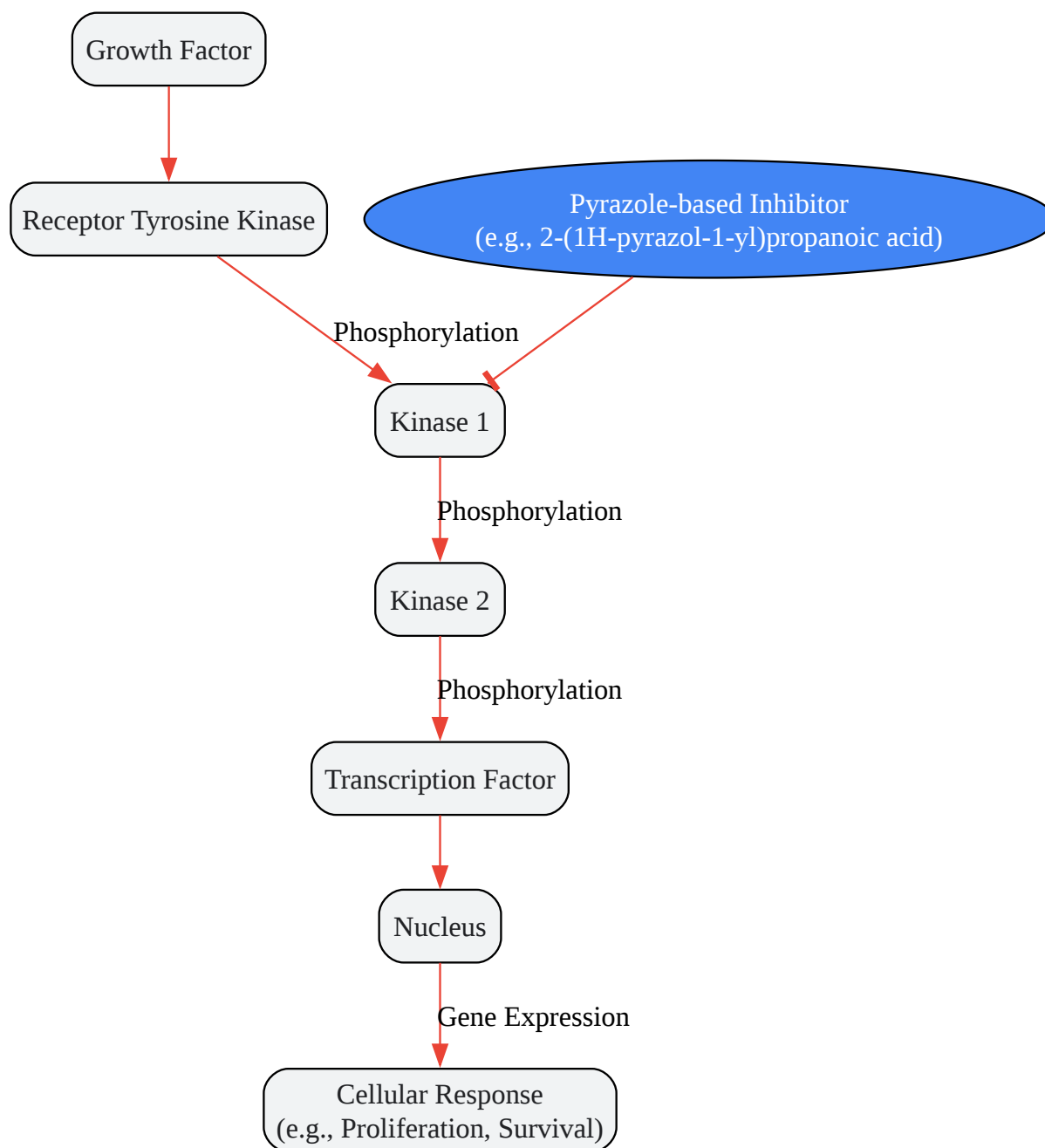
Biological Activity and Potential Signaling Pathways

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.^[2] These activities include anti-inflammatory, antimicrobial, anticancer, and antiviral properties.^[2] The specific biological activity of **2-(1H-pyrazol-1-yl)propanoic acid** has not been extensively characterized. However, based on the activities of structurally related compounds, it could potentially interact with various biological targets.

Potential Signaling Pathways:

Given the prevalence of pyrazole derivatives as enzyme inhibitors, **2-(1H-pyrazol-1-yl)propanoic acid** could potentially modulate various signaling pathways. The specific pathway would depend on the protein target it interacts with. For instance, many pyrazole-containing drugs are known to be kinase inhibitors, which play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and apoptosis.

General Kinase Signaling Pathway:



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Caption: A generalized kinase signaling pathway that could be a target for pyrazole-based inhibitors.

Conclusion

2-(1H-pyrazol-1-yl)propanoic acid represents a molecule of interest for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, the well-established synthetic methodologies for pyrazole derivatives and the broad spectrum of biological activities associated with this heterocyclic core provide a strong rationale for its synthesis and biological evaluation. Future research should focus on developing a robust and scalable synthetic route, followed by comprehensive screening to identify its potential biological targets and therapeutic applications. The exploration of its mechanism of action and its effects on relevant signaling pathways will be crucial in unlocking its potential as a lead compound for the development of new therapeutic agents.

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References

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